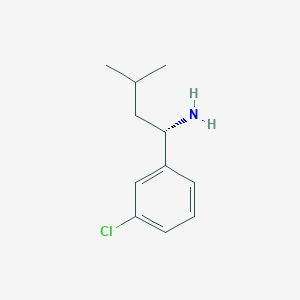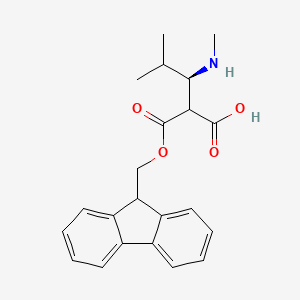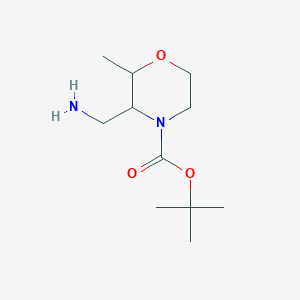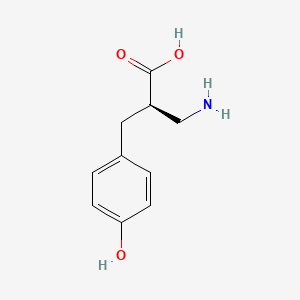
2-Butanamine, N-methyl-N-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanamine, N-methyl-N-nitroso- is a nitrosamine compound with the molecular formula C5H12N2O. Nitrosamines are a class of compounds known for their potential carcinogenic properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Butanamine, N-methyl-N-nitroso- can be synthesized through the nitrosation of secondary amines. One efficient method involves using tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, and excellent yields . Another method involves the use of the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions .
Industrial Production Methods
Industrial production of nitrosamines typically involves the reaction of secondary amines with nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions are carefully controlled to ensure the formation of the desired nitrosamine while minimizing the production of unwanted byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanamine, N-methyl-N-nitroso- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert nitrosamines back to their parent amines.
Substitution: Nitrosamines can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso compounds, while reduction yields the parent amines.
Wissenschaftliche Forschungsanwendungen
2-Butanamine, N-methyl-N-nitroso- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying nitrosamine chemistry.
Biology: Research on nitrosamines, including 2-Butanamine, N-methyl-N-nitroso-, focuses on their potential carcinogenic effects and mechanisms of action.
Medicine: Studies investigate the role of nitrosamines in cancer development and their potential use in cancer research.
Industry: Nitrosamines are monitored in various industrial processes to ensure safety and compliance with regulations.
Wirkmechanismus
The mechanism of action of 2-Butanamine, N-methyl-N-nitroso- involves the formation of nitrosamine adducts with DNA, leading to mutations and potential carcinogenesis. The nitrosation reaction generates nitrosonium ions (NO+), which react with secondary amines to form nitrosamines. These nitrosamines can then interact with DNA, causing alkylation and subsequent mutations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-N-nitroso-2-propanamine
- N-Methyl-N-nitroso-2-methyl-1-propanamine
- N-Methyl-N-nitroso-2-butanamine
Uniqueness
2-Butanamine, N-methyl-N-nitroso- is unique due to its specific molecular structure, which influences its reactivity and interactions with biological molecules. Compared to other nitrosamines, it may exhibit different rates of nitrosation and varying degrees of carcinogenic potential.
Eigenschaften
Molekularformel |
C5H12N2O |
|---|---|
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
N-butan-2-yl-N-methylnitrous amide |
InChI |
InChI=1S/C5H12N2O/c1-4-5(2)7(3)6-8/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KIMBQUZZWKLOBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methyl-5-(4-phenethylpiperazin-1-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B12947042.png)



![(R)-2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947071.png)
![2-Methyl-9-phenyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B12947079.png)
![2-[(Benzenesulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B12947088.png)





